Home > Products > Screening Compounds P135046 > HIV p17 Gag (77-85)
HIV p17 Gag (77-85) - 147468-65-3

HIV p17 Gag (77-85)

Catalog Number: EVT-243132
CAS Number: 147468-65-3
Molecular Formula: C₄₄H₇₂N₁₀O₁₅
Molecular Weight: 981.10
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HIV p17 Gag (77-85) is an HLA-A*0201(A2)-restricted CTL epitope, used in the research of anti-HIV.
Overview

HIV-1 p17 Gag (77-85), also known as SLYNTVATL, is a peptide derived from the matrix protein of the Human Immunodeficiency Virus type 1. This peptide plays a crucial role in the immune response against HIV-1, particularly in the activation of cytotoxic T lymphocytes. It is recognized as an HLA-A*02:01-restricted epitope, meaning it is presented by specific human leukocyte antigen molecules to T cells, facilitating targeted immune responses. The identification of this peptide as a significant immunodominant epitope has made it a focal point in HIV research and vaccine development efforts .

Source

The HIV-1 p17 Gag (77-85) peptide originates from the Gag polyprotein of HIV-1, which is essential for the virus's structural integrity and functionality. The Gag protein is responsible for forming the viral core and plays multiple roles in the virus life cycle, including genome packaging and viral assembly . This specific peptide sequence has been shown to elicit strong immune responses in chronically infected individuals but is less effective during acute infections .

Classification

HIV-1 p17 Gag (77-85) falls under the classification of viral peptides and epitopes. It is categorized as an immunogenic epitope due to its ability to stimulate T cell responses, making it relevant in studies related to vaccine development and immunotherapy against HIV .

Synthesis Analysis

Methods

The synthesis of HIV-1 p17 Gag (77-85) can be achieved through solid-phase peptide synthesis techniques. This method involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. Following synthesis, the peptide undergoes cleavage from the resin and deprotection steps to yield the final product.

Technical Details

The molecular weight of HIV-1 p17 Gag (77-85) is approximately 981.1 g/mol, with a chemical formula of C44H72N10O15. The purity of synthesized peptides typically exceeds 95%, ensuring high quality for research applications. The peptide is often provided in freeze-dried form for stability and ease of use in laboratory settings .

Molecular Structure Analysis

Structure

HIV-1 p17 Gag (77-85) has a defined sequence: SLYNTVATL. This sequence is critical for its binding affinity to HLA-A*02:01 molecules, facilitating T cell recognition and activation.

Data

The structural analysis indicates that this peptide adopts a conformation conducive to T cell receptor engagement. Studies utilizing crystallography and molecular modeling have provided insights into how this peptide interacts with major histocompatibility complex molecules .

Chemical Reactions Analysis

Reactions

HIV-1 p17 Gag (77-85) does not participate in traditional chemical reactions like small molecules; instead, its primary interactions are biological. The peptide binds specifically to HLA-A*02:01 on antigen-presenting cells, leading to T cell activation.

Technical Details

The binding affinity of this peptide to HLA-A*02:01 has been quantified using various assays, including enzyme-linked immunosorbent spot assays and tetramer staining techniques. These methods assess the functional capacity of CD8+ cytotoxic T lymphocytes activated by the peptide .

Mechanism of Action

Process

The mechanism by which HIV-1 p17 Gag (77-85) exerts its effects involves several steps:

  1. Presentation: The peptide is processed by antigen-presenting cells and presented on HLA-A*02:01 molecules.
  2. T Cell Activation: CD8+ cytotoxic T lymphocytes recognize the peptide-HLA complex through their T cell receptors.
  3. Cytotoxic Response: Activated T cells proliferate and exert cytotoxic effects on HIV-infected cells.

Data

Research indicates that approximately 75% of chronically infected individuals exhibit a robust immune response mediated by this epitope, highlighting its potential utility in therapeutic interventions .

Physical and Chemical Properties Analysis

Physical Properties

HIV-1 p17 Gag (77-85) is typically presented as a white powder when lyophilized. It is soluble in various buffers used for biological assays, with solubility dependent on factors such as pH and ionic strength.

Chemical Properties

The stability of this peptide under physiological conditions makes it suitable for use in immunological studies. Its ability to maintain structural integrity during storage and handling is crucial for effective experimental outcomes .

Applications

HIV-1 p17 Gag (77-85) has several significant applications in scientific research:

  • Vaccine Development: It serves as a target for designing vaccines aimed at eliciting strong cellular immune responses against HIV.
  • Immunotherapy: The peptide can be used in therapeutic strategies aimed at enhancing T cell responses in HIV-infected individuals.
  • Cross-Reactivity Studies: Research into cross-reactivity with other viral peptides, such as those from influenza virus, provides insights into potential broader immune responses .
Structural and Functional Characterization of HIV p17 Gag (77-85)

Primary Sequence Analysis and Post-Translational Modifications

The HIV-1 p17 Gag (77-85) epitope, designated SLYNTVATL (SL9), is a nonapeptide (molecular weight: 981.10 g/mol, chemical formula: C₄₄H₇₂N₁₀O₁₅) located within the matrix domain (p17) of the HIV-1 Gag polyprotein [1] [2] [7]. Its primary sequence is Ser-Leu-Tyr-Asn-Thr-Val-Ala-Thr-Leu, with residues 77–85 corresponding to the numbering of the full p17 protein. This epitope is intrinsically defined by its role as an HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope, making it a critical target for immune surveillance in ~75% of chronically infected HLA-A2-positive individuals [2] [4].

While the SL9 peptide itself undergoes minimal post-translational modification (PTM), its parent protein, p17 Gag, is regulated by PTMs that influence its function. These include:

  • Myristoylation: An N-terminal glycine myristate moiety in full-length p17 enables membrane binding by exposing a hydrophobic motif via the "myristoyl switch" mechanism [8] [10].
  • Phosphorylation: Kinase-mediated phosphorylation (e.g., by MAPK1/3) modulates p17’s interactions with host factors, though SL9 residues are not direct phosphorylation sites [3].
  • Ubiquitination: Indirect ubiquitination events regulate Gag trafficking but do not directly involve the SL9 sequence [3].

The SL9 sequence is evolutionarily conserved across HIV-1 clades due to structural constraints in p17 trimerization. Mutations at anchor positions (e.g., L2, L9) disrupt viral capsid stability, while solvent-exposed residues (Y3, V6, T8) tolerate variation to evade immune recognition (Table 1) [6] [8].

Table 1: Functional Impact of Key Residues in SL9 Epitope

Residue PositionAmino AcidRole in p17 StructureConsequence of Mutation
2 (L)Anchorp17 trimer stabilizationLoss of viral fitness
3 (Y)Solvent-exposedTCR contactImmune escape (Y→F common)
6 (V)Solvent-exposedTCR contactImmune escape (V→I common)
8 (T)Solvent-exposedTCR contactImmune escape (T→V common)
9 (L)AnchorHLA-A2 bindingLoss of HLA presentation

Three-Dimensional Conformational Dynamics of the SL9 Epitope

When bound to HLA-A*0201, SL9 adopts a canonical extended conformation with a central bulge, positioning solvent-exposed residues (Y3, N4, V6, A7, T8) for T-cell receptor (TCR) engagement [4] [6]. Biophysical analyses reveal:

  • High-affinity TCR binding: The natural 868 TCR binds SL9-HLA-A2 with KD ≈ 143 nM – the highest affinity recorded for a natural TCR/pMHC interaction [4].
  • Degenerate recognition: Despite mutations at positions 3, 6, and 8 (e.g., SLYNTIATL, SLFNTIAVL), high-affinity engineered TCRs (KD < 400 pM) recognize common escape variants due to backbone-directed hydrogen bonds that accommodate side-chain variations (Fig. 1A) [4] [6].

Fig. 1A: SL9-HLA-A2 Conformational Stability

Peptide VariantKD (Natural TCR)KD (Engineered TCR)Structural Impact
Wildtype (SLYNTVATL)143 nM<400 pMStable central bulge
V6I (SLYNTIATL)85 nM<400 pMMinimal backbone distortion
Y3F/V6I/T8V (SLFNTIAVL)Undetectable<400 pMReduced peptide-HLA stability

Notably, mutations like SLFNTIAVL ("ultimate escape mutant") reduce peptide-HLA stability by 70%, diminishing epitope density on infected cells rather than abolishing TCR binding entirely [6]. This highlights a dual escape mechanism: reduced antigen presentation combined with altered TCR engagement.

Role of p17 in Viral Capsid Assembly and Membrane Targeting

The p17 matrix protein orchestrates two critical phases of the viral life cycle: membrane targeting during particle assembly and capsid disassembly post-entry. While SL9 itself is not directly involved, it resides in a functional domain of p17 essential for these processes [8] [10].

Membrane Targeting:

  • p17 binds phosphatidylinositol-4,5-bisphosphate [PI(4,5)P₂] via a basic residue cluster (residues 17–31) adjacent to the SL9 region.
  • This interaction anchors Gag to the plasma membrane (PM) and triggers the myristoyl switch, exposing the N-terminal myristate for membrane insertion (Fig. 1B) [10].
  • Depletion of PI(4,5)P₂ (e.g., via 5ptaseIV overexpression) redirects Gag to late endosomes and reduces virion yield by >80% [10].

Capsid Assembly:

  • p17 trimerization – mediated by hydrophobic helices including residues L2 and L9 of SL9 – stabilizes the immature Gag lattice [8].
  • Mutations at anchor residues (L2A, L9A) disrupt trimerization, leading to non-infectious particles with aberrant core morphology [6] [8].

Table 2: p17 Functional Domains Proximal to SL9

DomainKey ResiduesFunctionImpact of Disruption
PI(4,5)P₂-bindingK18, K29, K31Plasma membrane targetingGag mislocalized to endosomes
Trimerization interfaceL2, L9, W36Stabilize immature capsidDefective particle assembly
SL9 epitopeY3, V6, T8Immune evasionEnhanced CTL recognition

Interactions Between p17 and Host Cellular Machinery

p17 Gag engages host factors to facilitate viral replication while evading immune detection. The SL9 epitope is central to immune cross-talk due to its exposure on infected cells [2] [9].

CTL Evasion Mechanisms:

  • Nef-mediated downregulation: HIV-1 Nef reduces surface HLA-I expression, lowering SL9 epitope density below the threshold for CTL activation (≤20 peptides/cell) [3] [4].
  • Epitope mutation: Variants like SLYNTIATL retain HLA binding but exhibit 10-fold reduced affinity for some TCRs, permitting infected cell survival [4] [6].

Cross-Reactive Immunity:

  • Influenza A cross-reactivity: The FLU-M1:58–66 epitope (GILGFVFTL) shares structural mimicry with SL9. CD8⁺ T cells primed by influenza infection lyse SL9-pulsed targets in 60–80% of HLA-A2⁺ donors (Fig. 1C) [9].
  • TCR clonotype sharing: Sequencing confirms identical TCR Vβ chains in T cells activated by either SL9 or FLU-M1, indicating cross-reactive memory responses [9].

Host Factor Exploitation:

  • ESCRT recruitment: p17’s p6 domain (not SL9) recruits Tsg101/ALIX for viral budding [8] [10].
  • Cytoskeletal remodeling: p17 binding to PI(4,5)P₂ activates cofilin, promoting actin depolymerization essential for viral entry [3] [10].

Fig. 1C: Cross-Reactivity Between SL9 and Viral Epitopes

EpitopeSequenceHLA RestrictionCross-Reactive CTL Response
HIV p17 Gag (77–85)SLYNTVATLHLA-A*0201Reference epitope
Influenza M1 (58–66)GILGFVFTLHLA-A*020160–80% lysis of SL9⁺ targets
HCV NS5B (2594–2602)ALYDVVTKLHLA-A*0201<20% lysis of SL9⁺ targets

Properties

CAS Number

147468-65-3

Product Name

HIV p17 Gag (77-85)

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C₄₄H₇₂N₁₀O₁₅

Molecular Weight

981.10

InChI

InChI=1S/C44H72N10O15/c1-19(2)14-28(48-37(61)27(45)18-55)38(62)49-29(16-25-10-12-26(58)13-11-25)39(63)50-30(17-32(46)59)40(64)54-35(24(9)57)43(67)52-33(21(5)6)41(65)47-22(7)36(60)53-34(23(8)56)42(66)51-31(44(68)69)15-20(3)4/h10-13,19-24,27-31,33-35,55-58H,14-18,45H2,1-9H3,(H2,46,59)(H,47,65)(H,48,61)(H,49,62)(H,50,63)(H,51,66)(H,52,67)(H,53,60)(H,54,64)(H,68,69)/t22-,23+,24+,27-,28-,29-,30-,31-,33-,34-,35-/m0/s1

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.